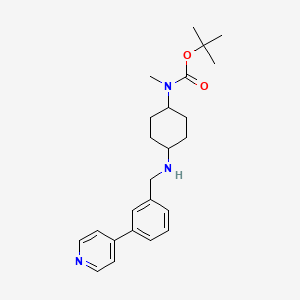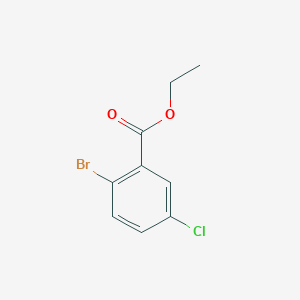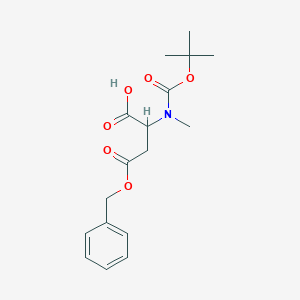![molecular formula C11H10F3NO2 B1532707 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol CAS No. 194608-88-3](/img/structure/B1532707.png)
7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol
Overview
Description
7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol, also known as 7-propyl-3-trifluoromethylbenzo[d]isoxazol-6-ol (PTBFBI) is a synthetic organic compound that has been studied for its potential medicinal uses. It belongs to the class of compounds known as isoxazoles, which are heterocyclic compounds containing a five-membered ring consisting of three carbon atoms and two oxygen atoms. PTBFBI has been studied for its potential applications in the fields of medicine, pharmacology, and biochemistry.
Scientific Research Applications
Catalytic Applications
The compound is involved in palladium-catalyzed direct olefination of 6-electron-withdrawing group substituted 3-arylbenzo[d]isoxazoles. This process offers site-selectivity and excellent E-stereoselectivity, with olefination occurring at the acidic C-7 position. This method is significant for synthesizing diverse C-7 olefinated benzo[d]isoxazoles, useful in various chemical syntheses (Guo et al., 2017).
Synthetic Applications
7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol is used in the synthesis of isoxazoles and 1,3,5-triazines . This involves reactions with dianions derived from oximes, facilitating the creation of isoxazoles, which are crucial in pharmaceutical development (Strekowski et al., 1995).
Role in Heterocyclic Chemistry
The compound contributes to the field of heterocyclic chemistry, particularly in drug development . Many drugs approved by the US FDA contain heterocycles, and benzo[d]isoxazole is a key scaffold in these structures. Synthesizing derivatives of benzo[d]isoxazole, including 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol, is crucial for creating new drug candidates (Zhang et al., 2021).
Cyclization Reactions
It is involved in gold-catalyzed cycloaddition reactions with ynamides or propargyl esters, forming polysubstituted 2 H-benzo[e][1,3]oxazines or benzo[f][1,4]oxazepines. This process illustrates its importance in creating complex organic compounds (Xu et al., 2018).
Organic Semiconductors
This compound contributes to the development of organic semiconductors , particularly in creating new structures like benzo[d][1,2,3]thiadiazole and its isomers. These structures are key in realizing high-performance optoelectronic semiconductors (Chen et al., 2016).
Androgen Receptor Modulation
It's involved in the preclinical pharmacology of compounds like FL442, a nonsteroidal androgen receptor modulator. Such research is critical in developing treatments for conditions like prostate cancer (Poutiainen et al., 2014).
Nucleophilic Substitution
The compound is used in studies exploring nucleophilic substitution in organic chemistry, leading to the development of novel organic compounds with potential applications in various fields (Vinogradov et al., 2001).
properties
IUPAC Name |
7-propyl-3-(trifluoromethyl)-1,2-benzoxazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c1-2-3-6-8(16)5-4-7-9(6)17-15-10(7)11(12,13)14/h4-5,16H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSYJJPIXYENQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC2=C1ON=C2C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476149 | |
| Record name | 7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol | |
CAS RN |
194608-88-3 | |
| Record name | 7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


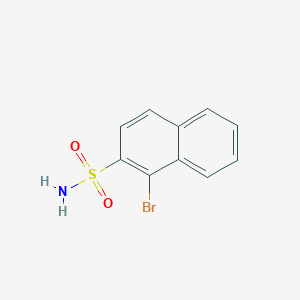

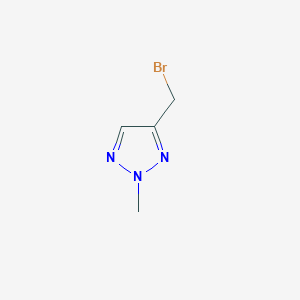
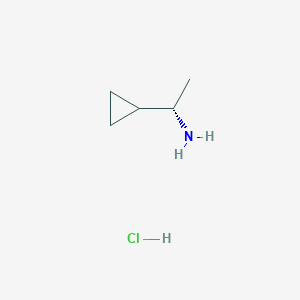

![6-methyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B1532636.png)

![4-[2-(Trimethylsilyl)ethyl]aniline](/img/structure/B1532638.png)

